
2-(Diethylamino)-6-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-methyl-4H-chromen-4-one typically involves the condensation of 4-methyl-7-hydroxycoumarin with diethylamine. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the reaction can be carried out using concentrated sulfuric acid or other Lewis acids like aluminum chloride or zinc chloride .
Industrial Production Methods
Industrial production of 2-(Diethylamino)-6-methyl-4H-chromen-4-one may involve large-scale Pechmann condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Diethylamino)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
2-(Diethylamino)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-(Diethylamino)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability and efficacy .
類似化合物との比較
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used as a solvent and in the synthesis of quaternary ammonium salts.
4-Diethylamino-2-hydroxybenzaldehyde: Used in the synthesis of coumarin dyes.
Uniqueness
2-(Diethylamino)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a diethylamino group and a chromenone core makes it particularly useful in applications requiring fluorescence and bioactivity.
特性
CAS番号 |
64965-04-4 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
2-(diethylamino)-6-methylchromen-4-one |
InChI |
InChI=1S/C14H17NO2/c1-4-15(5-2)14-9-12(16)11-8-10(3)6-7-13(11)17-14/h6-9H,4-5H2,1-3H3 |
InChIキー |
BRYSQZLUGPJQQE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


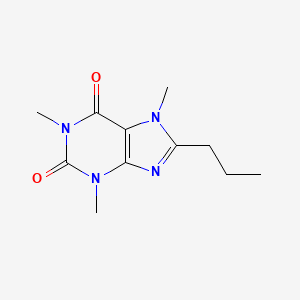

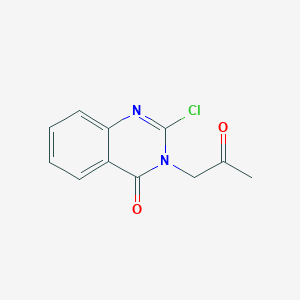
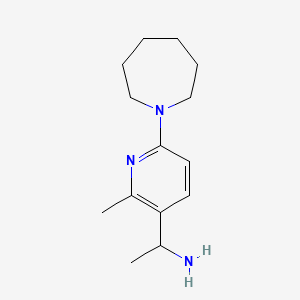
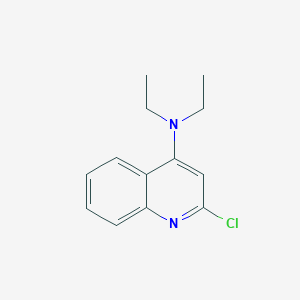
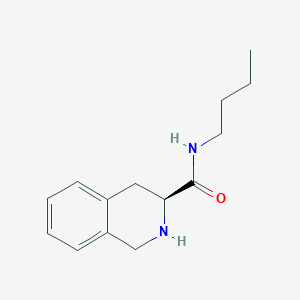




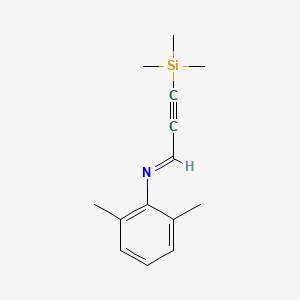

![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)

